molecular formula C15H9FN2O4 B1417654 4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol CAS No. 1394820-98-4

4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol

Cat. No.: B1417654
CAS No.: 1394820-98-4
M. Wt: 300.24 g/mol
InChI Key: ORSCRIJOVRKFEO-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol” is a chemical compound with the CAS Number: 1394820-98-4 . It has a molecular weight of 300.25 . The compound appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C15H9FN2O4/c16-12-7-9(18(20)21)1-4-15(12)22-14-5-6-17-13-8-10(19)2-3-11(13)14/h1-8,19H .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 300.25 .

Scientific Research Applications

  • Photophysical Properties and Applications :

    • Fluorophores based on azole-quinoline, including compounds structurally related to "4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol", demonstrate unique photophysical behaviors. These compounds exhibit dual emissions and large Stokes’ shift emissions, which depend on solvent polarity. This indicates potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
  • Chemical Synthesis and Characterization :

    • Synthesis of fluorophenyl substituted quinolines, which are structurally similar to "this compound", has been explored. These compounds show strong fluorescence emissions, suggesting their utility in optical and electronic applications (Suliman, Al-Nafai, & Al-Busafi, 2014).
  • Crystal and Molecular Structure Analysis :

    • Studies on proton transfer compounds derived from quinolin-8-ol reveal complex crystal and molecular structures. Such investigations are crucial for understanding the chemical behavior and potential applications of related compounds (Jin et al., 2014).
  • Antibacterial Applications :

    • Quinolin-8-ol derivatives have shown promising results in preliminary antibacterial screening against a range of bacteria (Faizi et al., 1997).
  • Biological Activities :

    • Quinoline derivatives, including those structurally similar to "this compound", have been synthesized and evaluated for various biological activities. These activities include antimicrobial and antifungal properties, which highlight their potential as therapeutic agents (Wang et al., 2011).
  • Novel Quinoline Compounds and Antimycobacterial Activity :

    • Research into novel quinoline-3-carboxylic acids shows significant antimycobacterial activity, indicating potential applications in developing new antimicrobial drugs (Murugesan et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O4/c16-12-7-9(18(20)21)1-4-15(12)22-14-5-6-17-13-8-10(19)2-3-11(13)14/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSCRIJOVRKFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CC(=CC3=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (100 g, 256.4 mmol) in dioxane (425 mL) and conc. HCl (425 mL, 5.1 mol) was stirred at 100° C. for 24 hours. The reaction mixture was then cooled to room temperature and solid was collected through filtration. The solid was then suspended in anhydrous EtOH (100 mL) and stirred for 2 hours. The solid was collected and dried in vacuo at 60° C. for 12 hours to give the title compound as a pale solid (73.3 g, 85%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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